![molecular formula C13H16ClN3O2S B4408945 N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4408945.png)
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide
Overview
Description
N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, commonly referred to as CCT137690, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound has been studied for its ability to inhibit the growth of cancer cells and has been found to have promising results.
Mechanism of Action
CCT137690 is a selective inhibitor of the protein kinase CHK1, which plays a critical role in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 by CCT137690 leads to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes CCT137690 a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
CCT137690 has been shown to have several biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the repair of damaged DNA in cancer cells. In addition, CCT137690 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using CCT137690 in lab experiments is its selectivity for CHK1. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the DNA damage response pathway. However, one of the limitations of using CCT137690 is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on CCT137690. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to CCT137690. Additionally, there is interest in studying the combination of CCT137690 with other cancer drugs to improve its efficacy. Overall, CCT137690 has shown promising results in cancer research, and further study of this compound may lead to new treatments for cancer.
Scientific Research Applications
CCT137690 has been extensively studied for its potential in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. CCT137690 has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential in combination therapy with other cancer drugs.
properties
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-9(18)15-13(20)16-10-2-3-12(11(14)8-10)17-4-6-19-7-5-17/h2-3,8H,4-7H2,1H3,(H2,15,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSQIYHGADTGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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